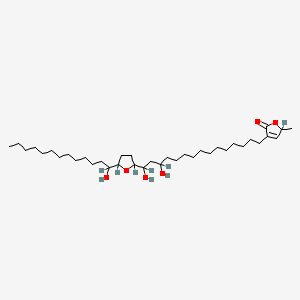
Uvarigrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uvarigrin is a naturally occurring compound isolated from the roots of Uvaria calamistrata, a plant species belonging to the Annonaceae family. This compound has garnered significant interest due to its potent biological activities, particularly its ability to induce apoptosis in multidrug-resistant tumor cells .
Scientific Research Applications
Uvarigrin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study complex natural product synthesis and reaction mechanisms.
Mechanism of Action
Target of Action
Uvarigrin, a natural compound isolated from the roots of Uvaria calamistrata , primarily targets tumor multidrug resistance cells . It induces apoptosis in these cells , which are known for their ability to resist various types of anti-cancer drugs.
Mode of Action
This compound interacts with its targets by triggering the activation of Caspase-9 , a key enzyme involved in the apoptotic pathway. Caspase-9 plays a crucial role in the initiation phase of cell apoptosis, leading to a cascade of cellular events that result in programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By activating Caspase-9, this compound initiates the intrinsic pathway of apoptosis, leading to the cleavage of downstream effector caspases and ultimately resulting in cell death .
Pharmacokinetics
Its ability to induce apoptosis in tumor multidrug resistance cells suggests that it may have good bioavailability and can effectively reach its target cells .
Result of Action
The primary molecular effect of this compound’s action is the activation of Caspase-9 . This leads to a cascade of events at the cellular level, resulting in apoptosis, or programmed cell death . This is particularly significant in the context of tumor multidrug resistance cells, which are typically resistant to apoptosis .
Biochemical Analysis
Biochemical Properties
Uvarigrin interacts with various biomolecules, primarily enzymes and proteins, within the cell. It has been found to trigger the activation of Caspase-9, an enzyme involved in the apoptotic pathway . The nature of these interactions is biochemical, with this compound influencing the activity of these enzymes and proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in tumor multidrug resistance cells . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression related to apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It triggers the activation of Caspase-9, leading to the induction of apoptosis . This suggests that this compound may inhibit or activate certain enzymes, leading to changes in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uvarigrin is complex and involves multiple steps. The primary synthetic route includes the extraction of the compound from the roots of Uvaria calamistrata. The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Most of the available this compound is obtained through natural extraction methods rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Uvarigrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
Annonaine: Another compound from the Annonaceae family with similar apoptotic properties.
Bullatacin: Known for its potent anti-cancer activities.
Squamocin: Exhibits similar mechanisms of inducing apoptosis in cancer cells.
Uniqueness of Uvarigrin
This compound stands out due to its high potency in inducing apoptosis in multidrug-resistant cells. Its ability to activate Caspase-9 specifically makes it a unique and valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[13,15-dihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPAPZVYVYEBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

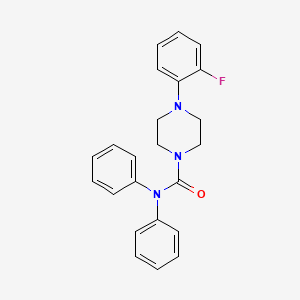
![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)



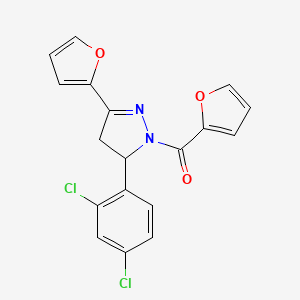
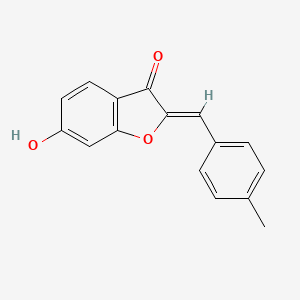
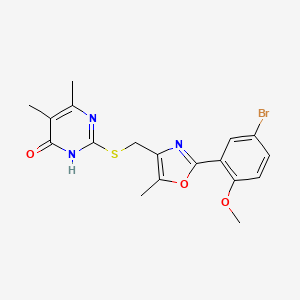
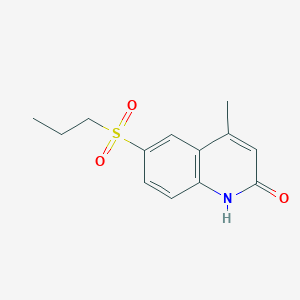
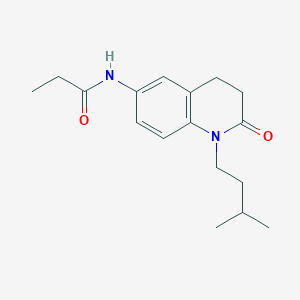

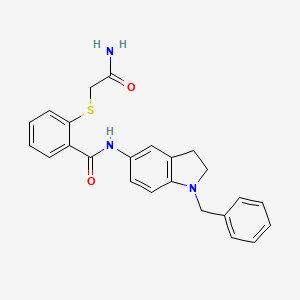
![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
